![molecular formula C₄₆H₅₅NO₁₄ B1144561 N-去苯甲酰基-N-[(3E)-己-3-烯酰基] 紫杉醇 CAS No. 502626-06-4](/img/new.no-structure.jpg)

N-去苯甲酰基-N-[(3E)-己-3-烯酰基] 紫杉醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

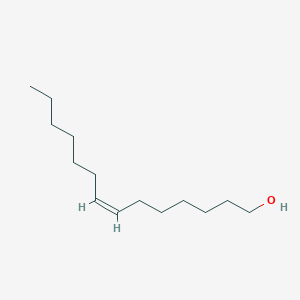

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is a derivative of Paclitaxel, a well-known chemotherapeutic agent. Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia. It functions as a mitotic inhibitor, stabilizing microtubules and preventing cell division, making it effective in cancer treatment .

科学研究应用

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel has several scientific research applications:

Chemistry: It is used to study the structure and function of microtubules and their role in cell division.

Biology: Researchers use this compound to investigate cellular processes and the effects of microtubule stabilization on cell function.

Medicine: As a derivative of Paclitaxel, it is studied for its potential use in cancer treatment, particularly in cases where resistance to standard Paclitaxel therapy is observed.

Industry: The compound is used in the development of new chemotherapeutic agents and in the production of reference standards for quality control

作用机制

Target of Action

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, also known as Paclitaxel Impurity Q , is a derivative of Paclitaxel . The primary target of Paclitaxel and its derivatives is the microtubule component of the cell cytoskeleton . Microtubules play a crucial role in cell division, and by stabilizing these structures, Paclitaxel prevents their disassembly, which is necessary for cell division .

Mode of Action

The compound binds to the β-subunit of tubulin in microtubules, stabilizing them against depolymerization . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions. In addition, Paclitaxel induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .

Biochemical Pathways

The binding of this compound to microtubules leads to the suppression of microtubule dynamics, which is believed to be responsible for its cytotoxicity . Paclitaxel has been shown to induce microtubule assembly in vitro, and it can do so in the absence of GTP, the normal physiological cofactor . This activity is likely the consequence of the suppression of microtubule dynamics.

Pharmacokinetics

Paclitaxel itself is known to have complex pharmacokinetics, with a high degree of plasma protein binding and a large volume of distribution . It is metabolized primarily by the liver and eliminated in the bile .

Result of Action

The result of the action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is the inhibition of cell division, leading to cell death . This makes it effective as an antineoplastic agent . It is used in the study of structure and function of microtubules into tubulin .

Action Environment

The action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, like other chemotherapeutic agents, can be influenced by various environmental factors. These include the presence of drug transporters, the metabolic state of the cells, and the presence of other drugs

生化分析

Biochemical Properties

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel interacts with various enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of Paclitaxel . The formation of several acyl groups and an amide group of Paclitaxel is catalyzed by regioselective CoA thioester-dependent acyltransferases .

Cellular Effects

The effects of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to induce mitotic arrest by microtubule hyper-stabilization .

Molecular Mechanism

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the final acylation step in the Taxol biosynthetic pathway .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel involves the modification of PaclitaxelSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel are similar to those used for other Paclitaxel derivatives. These methods often involve large-scale chemical synthesis with stringent quality control measures to ensure the purity and efficacy of the final product .

化学反应分析

Types of Reactions

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: This reaction can reduce double bonds or other functional groups, affecting the compound’s stability and reactivity.

Substitution: This reaction involves replacing one functional group with another, which can be used to create different derivatives of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

相似化合物的比较

Similar Compounds

Paclitaxel: The parent compound, known for its use in cancer therapy.

Docetaxel: Another chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane derivative used in cases where resistance to Paclitaxel and Docetaxel is observed.

Uniqueness

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is unique due to its specific structural modifications, which may confer different pharmacological properties compared to other taxane derivatives. These modifications can affect its binding affinity to microtubules, its stability, and its overall efficacy in cancer treatment .

属性

CAS 编号 |

502626-06-4 |

|---|---|

分子式 |

C₄₆H₅₅NO₁₄ |

分子量 |

845.93 |

同义词 |

(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-hexen-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)